N-(2-methoxydibenzofuran-3-yl)naphthalene-2-sulfonamide
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Overview
Description
N-(2-methoxydibenzofuran-3-yl)naphthalene-2-sulfonamide: is a complex organic compound that features a dibenzofuran ring system. Dibenzofuran derivatives are known for their wide range of biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxydibenzofuran-3-yl)naphthalene-2-sulfonamide typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to ensure high yield and purity. The exact methods can vary depending on the specific requirements and available technology.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where substituents on the aromatic ring are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like chlorine (Cl₂)
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or alkanes
Substitution: Formation of halogenated derivatives
Scientific Research Applications
Chemistry: N-(2-methoxydibenzofuran-3-yl)naphthalene-2-sulfonamide is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals .
Biology: The compound has shown potential in biological studies, particularly in the inhibition of certain enzymes and pathways involved in cancer cell proliferation .
Medicine: Research has indicated that derivatives of dibenzofuran have cytotoxic activity against various cancer cell lines, making them potential candidates for anticancer drugs .
Industry: In the materials science field, this compound can be used in the development of organic semiconductors and other advanced materials .
Mechanism of Action
The mechanism of action of N-(2-methoxydibenzofuran-3-yl)naphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of enzymes like cathepsin D and cathepsin L, which are involved in the degradation of cellular components . This inhibition can lead to the accumulation of cellular waste and ultimately induce cell death in cancer cells.
Comparison with Similar Compounds
- N-(2-methoxydibenzofuran-3-yl)-2-aryloxyacetamide
- N-(2-methoxydibenzofuran-3-yl)naphthalene-1-carboxamide
Uniqueness: N-(2-methoxydibenzofuran-3-yl)naphthalene-2-sulfonamide is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its sulfonamide group, in particular, enhances its solubility and interaction with biological targets compared to other similar compounds .
Properties
IUPAC Name |
N-(2-methoxydibenzofuran-3-yl)naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4S/c1-27-23-13-19-18-8-4-5-9-21(18)28-22(19)14-20(23)24-29(25,26)17-11-10-15-6-2-3-7-16(15)12-17/h2-14,24H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZBIJSRKGOXDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=CC=CC=C3O2)NS(=O)(=O)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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